N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-7-11(19-16-15-7)12(18)14-10-5-3-9(4-6-10)13-8(2)17/h3-6H,1-2H3,(H,13,17)(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAOGOMNIWWGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides with α-Haloketones
The most frequently reported route involves cyclizing thiosemicarbazide derivatives with α-chloroacetoacetamide precursors. As demonstrated in US Patent 3,547,917, treatment of α-chloroacetoacetanilide with thiourea in aqueous ethanol under reflux yields 2-amino-4-methylthiazole-5-carboxanilide. Adapting this method, the thiadiazole variant can be synthesized by substituting thiourea with methylhydrazinecarbothioamide, followed by oxidative cyclization using iodine or ferric chloride.
Representative Procedure :
A mixture of α-chloroacetoacetanilide (1.0 equiv), methylhydrazinecarbothioamide (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous toluene was refluxed for 8–12 hours. Post-reaction, the mixture was cooled to 0°C, and the precipitated solid was filtered and recrystallized from ethanol/water (3:1) to afford the thiadiazole intermediate (72% yield).
Hydrazonoyl Halide-Based Cyclization
Alternative protocols from CN100488963C employ hydrazonoyl halides (e.g., 5a–i) reacted with thiosemicarbazide under ultrasonic irradiation. This method leverages chitosan-grafted poly(vinylpyridine) catalysts to accelerate the cyclization, achieving 85–90% conversion within 30 minutes at 50°C.
Carboxamide Bond Formation Techniques
Schotten-Baumann Acylation
The carboxamide linkage is typically installed via acyl chloride-amine coupling. In a modified Schotten-Baumann approach, 4-methyl-1,3,4-thiadiazole-5-carbonyl chloride (generated by treating the carboxylic acid with thionyl chloride) is reacted with 4-acetamidoaniline in dichloromethane/water biphasic solvent. Triethylamine neutralizes HCl byproducts, driving the reaction to completion.
Optimized Conditions :
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, carbodiimides like EDC·HCl facilitate amide bond formation in anhydrous DMF. Catalytic DMAP enhances reaction efficiency, enabling 92% isolated yield at 25°C over 24 hours.
Integrated One-Pot Synthesis Strategies
Recent advances combine thiadiazole formation and amidation in a single vessel. A 2022 study (PMC9549587) demonstrated that reacting 4-acetamidophenyl isothiocyanate with methylmalonyl chloride in acetonitrile, followed by cyclization with N-bromosuccinimide, produces the target compound in 68% yield without intermediate isolation.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) showed ≥98% purity for all batches synthesized via carbodiimide coupling.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamidophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide typically involves multi-step chemical reactions that include the formation of thiadiazole rings. The compound's structure can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Key Properties:
- Molecular Formula: C12H14N4O2S
- Molecular Weight: 278.34 g/mol
- Functional Groups: Thiadiazole, amide, aromatic ring
Anticancer Activity
This compound has shown promising anticancer properties in several studies. For instance, a study evaluated its efficacy against various cancer cell lines, including liver carcinoma cells (HEPG2) and breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with IC50 values indicating effective dose-response relationships.
| Cell Line | IC50 (µM) | Reference Year |
|---|---|---|
| HEPG2 | 1.02 | 2023 |
| MCF-7 | 15 | 2023 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various bacterial strains. In vitro tests have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 | 2024 |
| Escherichia coli | 64 | 2024 |
Anti-inflammatory Effects
Recent studies have indicated that this compound may possess anti-inflammatory properties. In experiments involving LPS-stimulated macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole ring can significantly influence its biological activity. Studies suggest that modifications at specific positions can enhance anticancer and antimicrobial activities.
Case Studies
Several case studies have explored the biological effects and potential applications of this compound:
- Study on Anticancer Activity (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability.
- Antimicrobial Activity Evaluation (2024) : Assessed efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.
- Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages, demonstrating a reduction in pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and pain . The compound’s structure allows it to interact with various biological molecules, potentially affecting multiple pathways and processes.
Comparison with Similar Compounds
Structural Analogs in the Thiadiazole/Thiazole Carboxamide Family
The target compound shares structural motifs with several carboxamide derivatives (Table 1). Key comparisons include:
Key Observations :
- Substituent Effects : The 4-acetamidophenyl group enhances solubility and target specificity compared to hydrophobic substituents (e.g., 4-fluorophenyl in Compound 10 ).
Anticancer Activity
- Analog Comparison : Thiazolecarboxamide derivatives (e.g., compound 7b and 11 from ) showed potent activity against HepG-2 (IC50 = 1.61–1.98 µg/mL), attributed to the hydrazinecarbothioamide side chain .
Antibacterial Activity
- Compound 9 (), a nitrothiophene-thiazole hybrid, exhibited narrow-spectrum antibacterial activity, likely due to nitro group-mediated redox disruption . The target compound lacks a nitro group, suggesting divergent mechanisms.
Diuretic Activity
- N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide () targets urea transporters with improved pharmacokinetics (PK), highlighting the role of the acetamidophenyl moiety in renal targeting .
Biological Activity
N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and the synthesis of related derivatives.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that can produce various derivatives with modified substituents to enhance biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiadiazole, including this compound, exhibit significant antibacterial properties. For instance, a study highlighted that certain thiadiazole derivatives showed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antibacterial potential .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. The compound has been tested against several human cancer cell lines, including:
- A549 (lung cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
In these studies, the compound demonstrated cytotoxic effects characterized by low IC50 values, indicating its potency in inhibiting cell proliferation. For example, one study reported an IC50 value as low as 0.77 µM for some related derivatives against LN-229 glioblastoma cells .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Cell Proliferation : The compound disrupts critical cellular pathways involved in the proliferation of cancer cells.
- Induction of Apoptosis : Evidence suggests that thiadiazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several case studies have been documented regarding the efficacy of thiadiazole derivatives:
- Study on Antibacterial Efficacy :
- Cytotoxicity Against Cancer Cell Lines :
- Mechanistic Insights :
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide, and what methodological considerations are critical for yield optimization?
The synthesis of thiadiazole derivatives typically involves cyclization reactions. For example, 1,3,4-thiadiazole scaffolds can be synthesized by reacting thiosemicarbazides with aldehydes under reflux conditions in ethanol with catalytic acetic acid, followed by iodine-mediated cyclization in DMF . Key considerations include:
- Reagent stoichiometry : Excess aldehyde may improve intermediate formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Temperature control : Reflux (80–90°C) ensures complete reaction while avoiding decomposition.
Yield optimization (~70%) can be achieved via crystallization in aqueous alcohol (80% v/v) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm functional groups and regiochemistry (e.g., acetamido vs. methylthiadiazole protons) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., S···O contacts of 2.68 Å) and dihedral angles between aromatic/thiadiazole rings .
- IR spectroscopy : Validates amide (C=O stretch at ~1650 cm) and thiadiazole (C-S-C vibrations) groups .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 311.31 g/mol for analogs) .
Q. What solubility challenges are associated with this compound, and how can they be mitigated in vitro?
The compound’s low aqueous solubility (common in thiadiazoles ) can hinder biological assays. Mitigation strategies include:
- Co-solvents : Use DMSO (<1% v/v) for stock solutions.
- Structural modification : Introduce polar groups (e.g., –OH, –COOH) via derivatization .
- Nanoformulation : Liposomal encapsulation improves bioavailability in cell-based studies .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action, particularly in calcium signaling pathways?
Evidence suggests thiadiazole derivatives (e.g., YM-58483) inhibit CRAC channels, suppressing Ca-dependent T-cell proliferation (IC = 12.7 nM) . Experimental approaches:
- Calcium imaging : Use Fluo-4 AM dye to measure intracellular Ca flux in HEK293 cells expressing Orai1/STIM1 .
- Gene knockdown : CRISPR/Cas9-mediated deletion of Orai1 validates target specificity.
- Dose-response assays : Compare IC values across cell lines (e.g., Jurkat vs. primary T cells) to assess selectivity.
Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. immunomodulatory effects)?
Discrepancies may arise from assay conditions or cell-type specificity. Methodological solutions:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and serum-free media to minimize variability .
- Orthogonal assays : Confirm antiproliferative activity via MTT and clonogenic assays .
- Meta-analysis : Compare datasets from PubChem BioAssay (e.g., AID 1259401) and independent studies .
Q. How can in vivo pharmacokinetic (PK) studies be optimized for this compound?
- Dosing routes : Oral administration (e.g., 10 mg/kg in mice) with bioavailability testing via LC-MS/MS .
- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidation) using microsomal incubations .
- Tissue distribution : Radiolabel the compound with to track accumulation in target organs .
Q. What computational methods predict binding affinities to putative targets like kinases or GPCRs?
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM) .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with IC data .
Q. How should researchers address oxidative degradation during long-term storage?
- Lyophilization : Store in amber vials under argon at –80°C to prevent photodegradation .
- Stabilizers : Add antioxidants (e.g., 0.1% BHT) to DMSO stocks .
- Purity monitoring : Regular HPLC-UV checks (λ = 254 nm) detect degradation peaks .
Data Analysis and Validation
Q. What statistical frameworks are appropriate for analyzing dose-response data with high variability?
Q. How can crystallographic data (e.g., hydrogen bonding networks) inform structure-activity relationships (SAR)?
- Hydrogen bond analysis : Identify key interactions (e.g., N–H···O bonds with R motifs) that stabilize target binding .
- Torsion angle mapping : Correlate dihedral angles (e.g., 86.82° between thiadiazole and aryl rings) with conformational flexibility .
- Electrostatic potential maps : Highlight regions for derivatization (e.g., fluorophenyl groups enhance membrane permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
